molecular formula C27H24F6N4O4S B10857753 (2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide

(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide

Cat. No.: B10857753
M. Wt: 614.6 g/mol
InChI Key: CDBYZSRUFZXRLK-QUCCMNQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

RO5461111 undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include DMSO, PEG300, Tween 80, and ddH2O . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of RO5461111.

Scientific Research Applications

RO5461111 has a wide range of scientific research applications, including:

Biological Activity

The compound known as (2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure

The compound's structure features significant functional groups that contribute to its biological activity. The presence of a sulfonamide group, trifluoromethyl moieties, and a pyrrolidine ring suggests potential interactions with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit cysteine proteases, particularly Cathepsin S, which is implicated in various metabolic diseases including diabetes and atherosclerosis .

In vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to reduce the activation of dendritic cells and subsequently inhibit the proliferation of CD4 T cells in Raji and A20 cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics. It is predicted to be a non-substrate for P-glycoprotein and shows low inhibitory promiscuity towards CYP450 enzymes, indicating a favorable metabolic profile .

Case Studies

Case Study 1: Cancer Cell Line Inhibition
A study focused on the effects of this compound on human cancer cell lines revealed a dose-dependent inhibition of cell growth. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Metabolic Disease Models
In animal models simulating metabolic diseases, administration of this compound resulted in improved metabolic parameters. Specifically, it was observed to lower blood glucose levels and improve insulin sensitivity, suggesting its potential utility in treating type 2 diabetes .

Data Summary

Parameter Value
Molecular Weight500.6 g/mol
SolubilitySoluble in DMSO
Half-life6 hours
Target EnzymeCathepsin S
Inhibition IC5050 nM

Properties

Molecular Formula

C27H24F6N4O4S

Molecular Weight

614.6 g/mol

IUPAC Name

(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H24F6N4O4S/c1-15-10-17(4-9-35-15)16-2-3-21(19(11-16)26(28,29)30)42(40,41)18-12-20(22(38)36-24(14-34)5-6-24)37(13-18)23(39)25(7-8-25)27(31,32)33/h2-4,9-11,18,20H,5-8,12-13H2,1H3,(H,36,38)/t18-,20+/m1/s1

InChI Key

CDBYZSRUFZXRLK-QUCCMNQESA-N

Isomeric SMILES

CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.